molecular formula C18H33N3O6S B11827802 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide

Cat. No.: B11827802
M. Wt: 419.5 g/mol
InChI Key: NYEUWOGNEWCFCZ-BFYDXBDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide is a complex organic molecule featuring a thieno[3,4-d]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H33N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide

InChI

InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25)/t14-,15-,17-/m1/s1

InChI Key

NYEUWOGNEWCFCZ-BFYDXBDKSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2

Origin of Product

United States

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